molecular formula C13H8F3NO2 B1333501 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde CAS No. 338967-16-1

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde

Cat. No.: B1333501
CAS No.: 338967-16-1
M. Wt: 267.2 g/mol
InChI Key: DRUGLLSGNJQMBN-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is a chemical compound with the molecular formula C₁₃H₈F₃NO₂ and a molecular weight of 267.21 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde typically involves the reaction of 3-(trifluoromethyl)phenol with 6-chloronicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the nicotinaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenoxy]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-2-1-3-11(6-10)19-12-5-4-9(8-18)7-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUGLLSGNJQMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380572
Record name 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338967-16-1
Record name 6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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